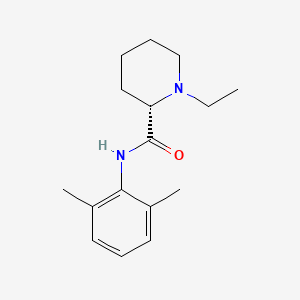

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)-

Overview

Description

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethyl group and a carboxamide group attached to a 2,6-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- typically involves the reaction of 2,6-dimethylphenylamine with ethyl piperidine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Shares a similar structure but with a piperazine ring instead of a piperidine ring.

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine): A local anesthetic with a similar phenyl group but different functional groups.

Uniqueness

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)-, also known as (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide, is a compound with a piperidine ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Despite limited information on its specific mechanisms of action, related compounds have been studied extensively for their therapeutic properties.

The molecular formula of this compound is with a molecular weight of approximately 260.37 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.375 g/mol |

| LogP | 3.70 |

| PSA (Polar Surface Area) | 35.83 Ų |

Biological Activity Overview

While specific studies on the biological activity of (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide are scarce, related compounds such as Ropivacaine have provided insights into the potential activities of this class of molecules.

Analgesic Properties

Ropivacaine, a local anesthetic closely related to this compound, has demonstrated significant analgesic properties by blocking sodium channels in nerve cells. This mechanism leads to decreased neuronal excitability and pain transmission. It is hypothesized that (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide may exhibit similar properties due to structural similarities.

Antidepressant Activity

Research into piperidine derivatives has shown potential antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the dimethylphenyl group may enhance the selectivity and potency of the compound in targeting specific receptors involved in mood regulation.

Case Studies and Research Findings

- Ropivacaine Studies : Clinical trials involving Ropivacaine have shown its efficacy in pain management post-surgery and during labor. Its stereochemistry plays a crucial role in its potency and side effect profile.

- Piperidine Derivatives : Various studies on piperidine derivatives have indicated potential for treating neurological disorders due to their ability to cross the blood-brain barrier (BBB). The lipophilicity indicated by the LogP value suggests that (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide may also penetrate the BBB effectively.

- CYP450 Interaction : Preliminary data suggest that this compound may interact with cytochrome P450 enzymes, particularly CYP2D6, which could influence drug metabolism and efficacy.

Properties

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALBZAYEBOEAPQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98626-59-6 | |

| Record name | N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-DIMETHYLPHENYL)-1-ETHYLPIPERIDINE-2-CARBOXAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FC6DB9MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.